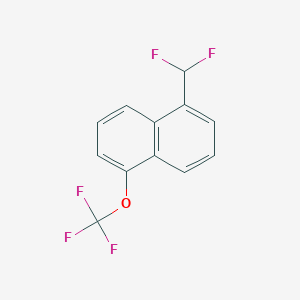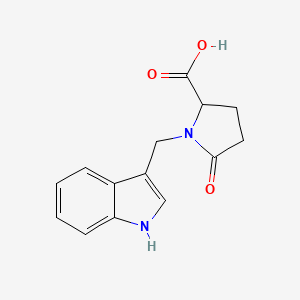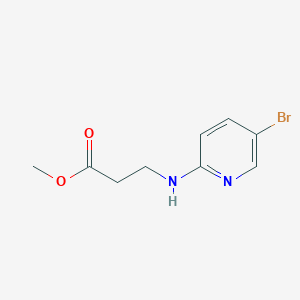
tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is an organic compound with a complex structure that includes a cyano group, a chloropropyl group, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-chloropropyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while reduction of the cyano group would yield an amine.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a candidate for the synthesis of bioactive molecules, including potential drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the chloropropyl group can undergo nucleophilic substitution. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-(3-chloropropyl)carbamate
- tert-Butyl 3-(3-chloropropyl)cyclopropyl carbamate
Uniqueness
tert-Butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate is unique due to the presence of the azetidine ring and the cyano group. These features provide distinct reactivity and potential for diverse chemical transformations compared to similar compounds that may lack these functional groups.
特性
分子式 |
C12H19ClN2O2 |
|---|---|
分子量 |
258.74 g/mol |
IUPAC名 |
tert-butyl 3-(3-chloropropyl)-3-cyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-8-12(7-14,9-15)5-4-6-13/h4-6,8-9H2,1-3H3 |
InChIキー |
CISUTKJHLHWZCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCCCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)











![Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)
![6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11857760.png)
